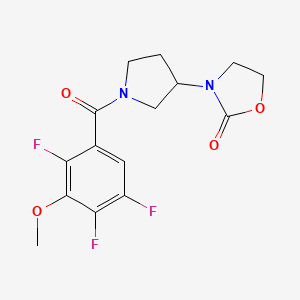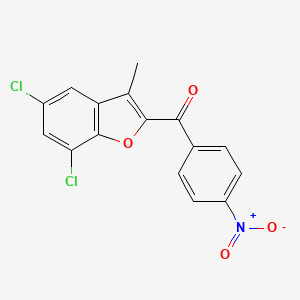![molecular formula C21H23N3O2 B2648244 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1111052-07-3](/img/structure/B2648244.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C21H23N3O2 . It has a molecular weight of 349.43 . This compound is part of a series of novel 4,6,7-substituted quinazoline derivatives that have been designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. Attached to this core are various substituents, including an ethyl group, an oxy group, and a trimethylphenyl group .科学的研究の応用
Synthesis and Pharmacological Activities
Quinazolinone derivatives, including compounds structurally related to 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide, have been synthesized and studied for various pharmacological activities. These compounds have been found to possess significant analgesic, anti-inflammatory, and antimicrobial activities. For instance, a study highlighted the synthesis of quinazolinyl acetamides that exhibited potent analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Alagarsamy et al., 2015). Similarly, other research has focused on synthesizing oxoquinazoline derivatives to evaluate their pharmacological properties, including antibacterial and anti-inflammatory effects (Rajveer et al., 2010).
Antitumor and Antimicrobial Agents
Quinazolinone-based derivatives have also been explored for their antitumor and antimicrobial activities. A particular study synthesized quinazolinone derivatives that showed broad-spectrum antitumor activity and demonstrated potential as dual inhibitors for tyrosine kinases VEGFR-2 and EGFR, important targets in cancer therapy (Riadi et al., 2021). Another research synthesized new quinazolines that were evaluated as potential antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Molecular Docking and Antifungal Agents
Further investigations into quinazolinone compounds include molecular docking studies to explore their binding affinities and potential mechanisms of action. One study focused on the vibrational spectroscopy and molecular docking of a quinazolinone-based derivative, highlighting its inhibitory activity against the BRCA2 complex, which is implicated in cancer (El-Azab et al., 2016). Additionally, research on morpholin-3-yl-acetamide derivatives identified them as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species (Bardiot et al., 2015).
将来の方向性
The future directions for research on “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” and similar compounds could involve further exploration of their antiproliferative activities against different types of cancer cells. Additionally, more detailed studies on their mechanisms of action could lead to the development of more effective anticancer drugs .
特性
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-22-17-9-7-6-8-16(17)21(23-18)26-12-19(25)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFQMNPPPSFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

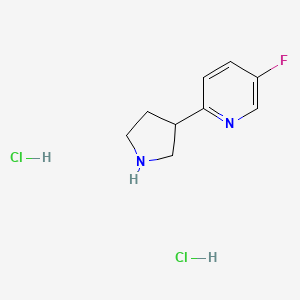
![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)
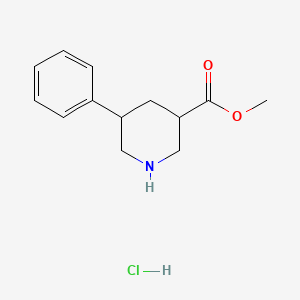
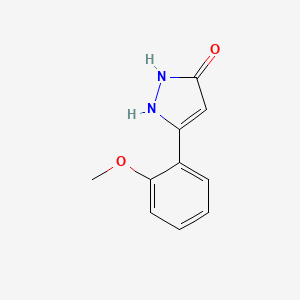
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)
![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)
